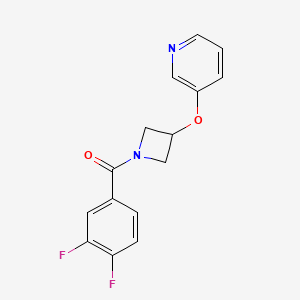
(3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a broader category of chemicals that have been studied for their potential in medical and chemical applications. Its synthesis and properties are of particular interest for researchers in the field of organic chemistry and pharmacology.
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical processes, including amidation, Friedel-Crafts acylation, and specific modifications to introduce functional groups or change the compound's structural configuration. For instance, the synthesis of a potent dipeptidyl peptidase IV inhibitor involved the construction of a complex pyrrolidinyl-methanone backbone, highlighting the intricate methods required to produce such compounds (Ammirati et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using X-ray diffraction (XRD) and other spectroscopic techniques. For example, a study on the molecular structure of a closely related compound revealed its crystallization in a specific space group, providing insights into its geometric configuration (Lakshminarayana et al., 2009).
Scientific Research Applications
Antimicrobial Applications:
Antibacterial and Antifungal Activities
Compounds similar to (3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone have demonstrated significant antibacterial and antifungal activities. For instance, derivatives like 2,4-difluorophenyl(piperidin-4-yl)methanone oxime have shown good antimicrobial activity against pathogenic strains (Mallesha & Mohana, 2014).
Antimicrobial Synthesis and Evaluation
Various derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and evaluated for their antimicrobial properties, showing significant activity comparable to standard drugs (Kumar et al., 2012).
Anticancer Applications:
- Anticancer and Antimicrobial Agent Synthesis: Synthesis of novel heterocyclic compounds incorporating elements similar to (3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has shown promising results in anticancer and antimicrobial activities (Katariya et al., 2021).
Synthesis and Molecular Docking Studies:
Development of Novel Compounds
Studies have focused on the synthesis of compounds with structural similarities, investigating their potential as central nervous system (CNS) active agents and their efficacy in therapeutic applications (Thomas et al., 2016).
Molecular Structure Analysis
Research has been conducted on compounds structurally related to (3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, analyzing their molecular structures through techniques like X-ray diffraction, providing insights into their chemical properties (Lakshminarayana et al., 2009).
properties
IUPAC Name |
(3,4-difluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-13-4-3-10(6-14(13)17)15(20)19-8-12(9-19)21-11-2-1-5-18-7-11/h1-7,12H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCSNOPHNKOVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

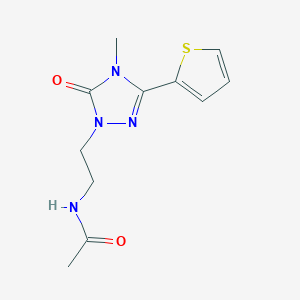
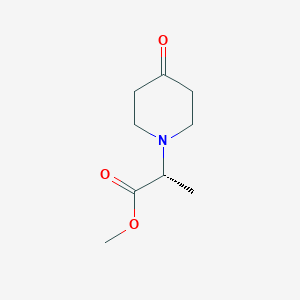
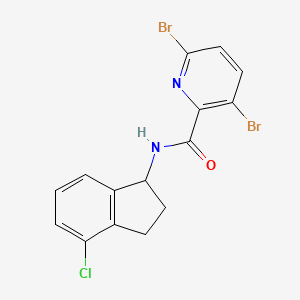
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)
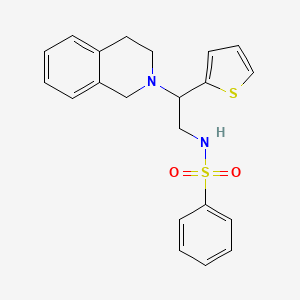

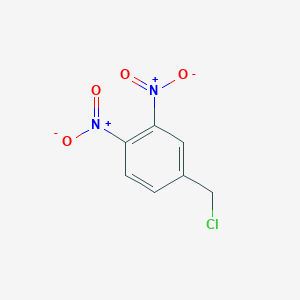

![N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)